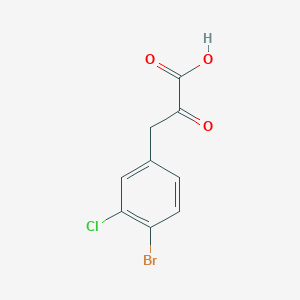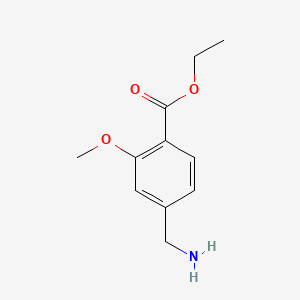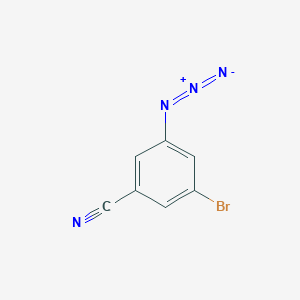
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C6H7Cl2N3 and a molecular weight of 192.05 g/mol . This compound is part of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6 of the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be achieved through several methods. One efficient method involves microwave-assisted regioselective amination of 3,6-dichloropyridazines . This method provides a general and selective approach to synthesizing the compound, starting from methyl-substituted pyridazines. The reaction conditions typically involve the use of microwave irradiation to facilitate the amination process, resulting in high yields and selectivity.
Analyse Des Réactions Chimiques
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pyridazine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-YL)vinyl-amine: This compound has a vinyl group instead of an ethylamine group, leading to different reactivity and applications.
3,6-Dichloropyridazine: The parent compound without the ethylamine group, used as a starting material for various derivatives.
5-Methyl-pyridazin-3-amine: A related compound with a methyl group at position 5, showing different chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7Cl2N3 |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
2-(3,6-dichloropyridazin-4-yl)ethanamine |
InChI |
InChI=1S/C6H7Cl2N3/c7-5-3-4(1-2-9)6(8)11-10-5/h3H,1-2,9H2 |
Clé InChI |
ITPXRCMFQSUAPA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1Cl)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)




